1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrophenyl)piperazine
Description
1-{3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrophenyl)piperazine is a heterocyclic compound featuring a triazolopyrimidine core fused with a piperazine moiety substituted with a 4-nitrophenyl group. The triazolopyrimidine scaffold is notable for its structural rigidity and ability to engage in hydrogen bonding and π-π interactions, making it a common pharmacophore in drug discovery . The ethyl group at position 3 of the triazole ring enhances metabolic stability by reducing susceptibility to oxidative degradation, while the 4-nitrophenyl substituent on the piperazine introduces electron-withdrawing properties that may influence receptor binding or solubility .
This compound shares structural homology with ligands targeting adenosine receptors, kinase inhibitors, and cannabinoid receptors (e.g., CB2R agonists), though its specific biological targets remain underexplored in the provided evidence. Its synthesis likely involves nucleophilic substitution or coupling reactions between triazolopyrimidine precursors and substituted piperazines, as seen in analogous compounds .
Properties
IUPAC Name |
3-ethyl-7-[4-(4-nitrophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8O2/c1-2-23-16-14(19-20-23)15(17-11-18-16)22-9-7-21(8-10-22)12-3-5-13(6-4-12)24(25)26/h3-6,11H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBUUWJYNXIWGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrophenyl)piperazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazino functional groups with acetylacetone to form the triazole ring, followed by further functionalization to introduce the piperazine and nitrophenyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The exact industrial methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Piperazine Ring
The piperazine ring undergoes nucleophilic substitution reactions, particularly at the nitrogen atoms. The 4-nitrophenyl group enhances the electrophilicity of the adjacent nitrogen, enabling reactions with alkyl halides or acylating agents.
Example Reaction:
Reactant : 1-{3-ethyl-3H- triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrophenyl)piperazine
Reagent : Ethyl bromoacetate
Conditions : Dry tetrahydrofuran (THF), triethylamine, 0–5°C → room temperature, 24 hours
Product : Ethyl 2-[4-(4-nitrophenyl)piperazin-1-yl]acetate derivative .
| Reaction Component | Details |
|---|---|
| Yield | 47–72% |
| Key Reagents | Alkyl halides, acyl chlorides |
| Catalysts | Triethylamine, palladium on carbon (for deprotection) |
Reduction of the Nitro Group
The 4-nitrophenyl group can be selectively reduced to an amine under controlled conditions, enabling further functionalization.
Example Reaction:
Reactant : 1-{3-ethyl-3H- triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrophenyl)piperazine
Reagent : Hydrogen gas (H₂), palladium on carbon (Pd/C)
Conditions : 1-Butanol, reflux, 15 hours
Product : 1-{3-ethyl-3H- triazolo[4,5-d]pyrimidin-7-yl}-4-(4-aminophenyl)piperazine .
| Parameter | Value |
|---|---|
| Reduction Efficiency | >90% (confirmed via TLC and NMR) |
| Byproducts | Trace amounts of over-reduced intermediates |
Electrophilic Substitution on the Triazolopyrimidine Core
The triazolopyrimidine moiety participates in electrophilic substitution, particularly at the C5 position, due to its electron-rich nature.
Example Reaction:
Reactant : 1-{3-ethyl-3H- triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrophenyl)piperazine
Reagent : Nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Conditions : 0°C, 2 hours
Product : 5-Nitro-triazolopyrimidine derivative .
| Property | Observation |
|---|---|
| Regioselectivity | Exclusive nitration at C5 |
| Stability | Stable under acidic conditions |
Cross-Coupling Reactions
The triazolopyrimidine core supports Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling aryl or alkyl group introductions.
Example Reaction:
Reactant : 1-{3-ethyl-3H- triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrophenyl)piperazine
Reagent : Phenylboronic acid, Pd(PPh₃)₄
Conditions : DMF/H₂O (3:1), 80°C, 12 hours
Product : 7-Aryl-substituted triazolopyrimidine .
| Parameter | Details |
|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |
| Yield | 65–78% |
Oxidation and Reduction of the Triazole Moiety
The triazole ring is resistant to oxidation but undergoes reduction under strong conditions, altering its electronic properties.
Example Reaction:
Reactant : 1-{3-ethyl-3H- triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrophenyl)piperazine
Reagent : Sodium borohydride (NaBH₄), methanol
Conditions : Room temperature, 6 hours
Product : Partially reduced triazoline intermediate.
| Observation | Outcome |
|---|---|
| Reaction Progress | Monitored via UV-Vis spectroscopy |
| Side Reactions | Minimal decomposition |
Scientific Research Applications
1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrophenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Triazolopyrimidine Core Modifications: The target compound and RG7774 both retain the triazolopyrimidine core but differ in substituents. Ethylation at position 3 of the triazole ring is conserved across multiple analogs (e.g., target compound, and ), likely to prevent metabolic dealkylation .
Piperazine Substituent Effects :
- The 4-nitrophenyl group in the target compound confers stronger electron-withdrawing effects compared to the 3-fluorobenzoyl () or acetylphenyl () moieties. This may alter binding kinetics in enzyme targets (e.g., kinases or GPCRs) by modulating electron density in the piperazine ring .
- RG7774 replaces piperazine with a pyrrolidin-3-ol group, which introduces chiral centers and hydrogen-bonding capacity, critical for its CB2R selectivity over CB1R .
Pharmacological and Physicochemical Profiles
- Propylthio-substituted analogs () exhibit higher lipophilicity (clogP > 4), favoring membrane penetration but risking off-target interactions .
Receptor Selectivity :
- RG7774’s selectivity for CB2R over CB1R is attributed to its pyrrolidin-3-ol and tetrazolylmethyl groups, which avoid the psychotropic effects linked to CB1R activation . The target compound’s nitro group may confer distinct selectivity, though this requires validation.
Biological Activity
The compound 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrophenyl)piperazine is a novel heterocyclic compound that has gained attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine moiety fused with a piperazine ring and a nitrophenyl substituent. Its molecular formula is with a molecular weight of approximately 329.36 g/mol. The presence of the triazole and piperazine rings contributes to its diverse biological activities.
Biological Activity
-
Antimicrobial Activity :
- Research indicates that compounds containing piperazine derivatives exhibit significant antibacterial properties, particularly against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . The mechanism involves the inhibition of protein biosynthesis by targeting the 70S initiation complex in bacterial ribosomes.
-
Anticancer Properties :
- Preliminary studies suggest that triazolo-pyrimidine derivatives can exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to the target compound have shown IC50 values in the low micromolar range against human cancer cell lines like HeLa (cervical carcinoma) . The triazole ring is believed to play a crucial role in enhancing bioactivity.
- CNS Activity :
The biological activity of this compound is hypothesized to stem from its ability to interact with various biological macromolecules:
- Protein Interaction : The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function.
- Nucleic Acid Interaction : The triazolo-pyrimidine structure may intercalate into DNA or RNA, affecting transcription and replication processes.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
Case Studies
- Antimicrobial Evaluation : A study evaluated various piperazine derivatives for their antimicrobial efficacy. The tested compounds exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming traditional antibiotics like ciprofloxacin .
- Anticancer Screening : Another investigation focused on the anticancer potential of triazolo-pyrimidine derivatives. These compounds were tested on multiple cancer cell lines, revealing that modifications at specific positions on the triazole ring significantly enhanced their cytotoxicity .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrophenyl)piperazine, and what experimental conditions optimize yield?
- Methodological Answer : Key steps include coupling the triazolo-pyrimidine core with the 4-nitrophenylpiperazine moiety. Optimize reaction conditions (e.g., solvent polarity, temperature) using techniques like reflux in DMF at 80–100°C for 12–24 hours. Monitor progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity. Reference triazolo-pyrimidine synthesis in similar compounds, such as 3-acetyl-1-(4-nitrophenyl)triazolo-pyrimidinone derivatives .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% recommended).
- NMR (¹H, ¹³C, DEPT) to confirm substituent positions, e.g., distinguishing ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.0 ppm for CH₂) .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., m/z calculated for C₁₈H₁₈F₃N₃O₂: 365.1351).
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Prioritize:
- Antimicrobial screening against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains using broth microdilution (MIC determination) .
- Enzyme inhibition assays (e.g., kinase or protease targets) with fluorogenic substrates.
- Cytotoxicity testing (MTT assay on HEK-293 or HepG2 cells) to rule out nonspecific toxicity.
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., PDB entries for dopamine D3 receptors) .
- Analyze binding affinity and key interactions (e.g., hydrogen bonds with nitro groups, π-π stacking with triazolo-pyrimidine).
- Validate predictions with molecular dynamics simulations (NAMD/GROMACS) to assess stability over 100 ns trajectories .
Q. What strategies resolve contradictory data in receptor binding studies (e.g., conflicting Ki values across assays)?
- Methodological Answer :
- Cross-validate using radioligand displacement assays (³H-labeled ligands) and functional assays (cAMP/GTPγS binding).
- Control for assay-specific variables: membrane preparation purity, buffer pH, and Mg²⁺/ATP concentrations .
- Apply statistical meta-analysis to reconcile discrepancies, weighting data by assay robustness (e.g., Hill slopes >0.8) .
Q. How can reaction conditions be optimized to scale up synthesis without compromising enantiomeric purity?
- Methodological Answer :
- Use flow chemistry for controlled temperature and mixing, reducing side reactions.
- Employ chiral catalysts (e.g., Ru-BINAP complexes) or chiral stationary phases (HPLC with Chiralpak AD-H column) to maintain enantiopurity .
- Monitor scalability via DoE (Design of Experiments) to identify critical parameters (e.g., catalyst loading, residence time) .
Q. What advanced analytical techniques differentiate polymorphic forms of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
